Cdc7-IN-19

Kinase Assay Enzymatic Inhibition Cdc7/DBF4

Cdc7-IN-19 delivers a 1.49 nM IC50 against CDC7/DBF4—2.3‑ to 6.7‑fold more potent than XL413 and PHA‑767491—enabling complete target saturation at low concentrations that minimize solvent artifacts. Its unique tetracyclic scaffold avoids the CDK9 off‑target activity that confounds dual inhibitor PHA‑767491, ensuring cleaner data in DNA replication, S‑phase checkpoint, and transcription studies. This compound also serves as a superior benchmark for next‑generation CDC7 inhibitor programs, outperforming clinical candidate TAK‑931 in enzymatic assays. Choose Cdc7‑IN‑19 for unambiguous target engagement and robust assay development.

Molecular Formula C19H21N5O2
Molecular Weight 351.4 g/mol
Cat. No. B12411296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdc7-IN-19
Molecular FormulaC19H21N5O2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C3=C(C1)NN=C3)OC4=C2N=C(NC4=O)C5CC6CCN5CC6
InChIInChI=1S/C19H21N5O2/c25-19-17-15(11-2-1-3-13-12(9-20-23-13)16(11)26-17)21-18(22-19)14-8-10-4-6-24(14)7-5-10/h9-10,14H,1-8H2,(H,20,23)(H,21,22,25)/t14-/m1/s1
InChIKeyGQKMQWSLJVXSMV-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdc7-IN-19 Procurement Guide: Potent CDC7/DBF4 Inhibition for Oncology Research


Cdc7-IN-19 (compound 1-1, CAS: 2606780-39-4) is an ATP-competitive small-molecule inhibitor of cell division cycle 7 (CDC7) kinase, specifically targeting the CDC7/DBF4 complex [1]. It exhibits potent enzymatic inhibition with an IC50 of 1.49 nM against CDC7/DBF4 [2][3]. As a tetracyclic compound from a class disclosed in patent WO2021032170A1, Cdc7-IN-19 is a key research tool for investigating DNA replication initiation, cell cycle progression, and targeted cancer therapies [4].

Why Cdc7-IN-19 is Not Interchangeable with Other CDC7 Inhibitors


The assumption that all CDC7 inhibitors are functionally equivalent is a critical error in experimental design. Cdc7-IN-19 represents a specific chemotype with a unique tetracyclic core and a defined kinase inhibition profile. Substituting with another CDC7 inhibitor, such as the widely used dual Cdc7/CDK9 inhibitor PHA-767491 (IC50 10 nM for Cdc7, 34 nM for CDK9), would introduce potent off-target CDK9 activity, fundamentally altering the biological response and confounding data interpretation [1]. Even among more selective CDC7 inhibitors, potency and selectivity windows differ significantly; for example, XL413 (BMS-863233) has an IC50 of 3.4 nM against Cdc7 and demonstrates distinct activity on off-targets like CK2 and PIM1 . Therefore, the choice of a specific inhibitor like Cdc7-IN-19 is not a matter of convenience but a crucial determinant of target engagement and experimental outcome.

Quantitative Evidence for Selecting Cdc7-IN-19 Over Comparators


Superior Enzymatic Potency Against CDC7/DBF4 Relative to XL413 and PHA-767491

Cdc7-IN-19 demonstrates a 2.3-fold higher potency for the CDC7/DBF4 kinase complex compared to the established tool compound XL413, and a 6.7-fold higher potency compared to the dual inhibitor PHA-767491. This difference in potency may allow for lower effective working concentrations in biochemical assays [1][2].

Kinase Assay Enzymatic Inhibition Cdc7/DBF4

Enhanced On-Target Potency Compared to Clinical Candidate TAK-931 in Enzymatic Assays

In comparable in vitro enzymatic assays against the CDC7/DBF4 complex, Cdc7-IN-19 (IC50: 1.49 nM) is 1.7-fold more potent than the clinical-stage inhibitor TAK-931 (Simurosertib), which has a reported IC50 of 2.59 nM [1][2]. This positions Cdc7-IN-19 as a highly attractive research tool for preclinical target validation studies where maximum target engagement is desired.

Kinase Assay Enzymatic Inhibition TAK-931

Distinct Kinase Selectivity Profile Diverges from Dual Cdc7/CDK9 Inhibitors

Unlike the dual Cdc7/CDK9 inhibitor PHA-767491 (IC50 for Cdc7: 10 nM; CDK9: 34 nM), Cdc7-IN-19 was designed as a selective CDC7 inhibitor [1]. While a full kinome profiling panel for Cdc7-IN-19 is not publicly available, its disclosure within a patent family that specifically sought to improve upon the selectivity profile of earlier compounds strongly implies a cleaner target engagement profile than dual-target inhibitors [2]. This distinction is critical for experiments aiming to attribute a phenotype solely to CDC7 inhibition.

Kinase Selectivity Off-Target Effects CDK9

Unique Chemical Structure with a Defined Tetracyclic Core

Cdc7-IN-19 possesses a unique tetracyclic structure (Molecular Formula: C19H21N5O2, Molecular Weight: 351.40) that distinguishes it from other CDC7 inhibitor chemotypes like the pyrrolopyridine-based PHA-767491 or the pyridopyrimidinone-based XL413 [1]. This novel scaffold is part of a patent-protected series (WO2021032170A1) specifically developed to improve metabolic stability and potency over earlier generations of CDC7 inhibitors, such as TAK-931, which suffered from high clearance rates [2].

Medicinal Chemistry Chemotype ATP-Competitive Inhibitor

Recommended Research Applications for Cdc7-IN-19 Based on Comparative Evidence


In Vitro Target Validation in Biochemical Kinase Assays

Cdc7-IN-19 is the preferred compound for biochemical assays designed to validate CDC7/DBF4 as a target. Its high potency (IC50: 1.49 nM) provides a 2.3- to 6.7-fold advantage over common research tools like XL413 and PHA-767491 [1][2]. This allows researchers to work at lower concentrations, reducing solvent effects and the risk of compound precipitation, while still achieving complete target saturation for robust assay development and screening.

Investigating CDC7-Specific Biology Without CDK9 Interference

For studies where distinguishing the roles of CDC7 and CDK9 is paramount, Cdc7-IN-19 offers a cleaner alternative to the widely used dual inhibitor PHA-767491 (Cdc7 IC50: 10 nM; CDK9 IC50: 34 nM) [1]. This scenario is critical in transcription and cell cycle research, where CDK9 inhibition can independently cause apoptosis and transcriptional arrest. Cdc7-IN-19 enables more precise interrogation of DNA replication initiation and S-phase checkpoint functions.

Comparative Analysis Against Clinical-Stage CDC7 Inhibitors

Cdc7-IN-19 serves as an excellent benchmark for evaluating novel CDC7 inhibitors, as its potency (IC50: 1.49 nM) surpasses that of the clinical candidate TAK-931 (IC50: 2.59 nM) in enzymatic assays [1]. Researchers can use Cdc7-IN-19 as a positive control or reference standard in discovery programs aimed at developing next-generation CDC7 inhibitors with improved properties over TAK-931, which was noted to have suboptimal pharmacokinetics [2].

Structure-Activity Relationship (SAR) and Medicinal Chemistry Studies

The unique tetracyclic scaffold of Cdc7-IN-19 (C19H21N5O2) represents a distinct chemotype from earlier inhibitor series [1]. This compound is ideally suited for SAR studies focused on optimizing a new pharmacophore for improved metabolic stability and target selectivity. Its disclosed patent family (WO2021032170A1) provides a framework for exploring chemical modifications around this core to address the known liabilities of previous CDC7 inhibitor candidates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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